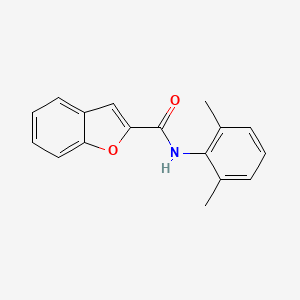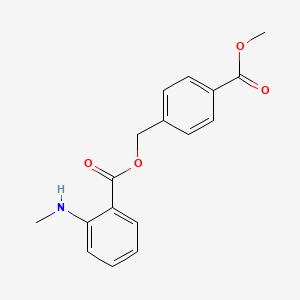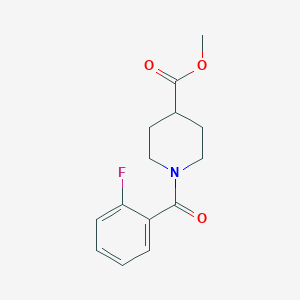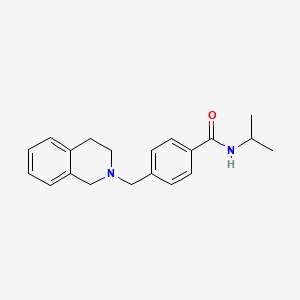![molecular formula C13H18N2O3S B5865205 N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)
N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(piperidin-1-yl)phenyl)methanesulfonamide or NPS-2143, is a small molecule inhibitor that has been extensively studied for its role in the regulation of calcium channels. Its chemical structure consists of a piperidine ring attached to a phenyl ring, which is in turn attached to a methanesulfonamide group. This compound has shown great potential in scientific research, particularly in the field of pharmacology, due to its ability to modulate calcium channels and its potential therapeutic applications.
作用機序
The mechanism of action of NPS-2143 involves its binding to the extracellular domain of the CaSR, which inhibits the receptor's ability to sense changes in extracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn modulates various physiological processes that are regulated by calcium signaling.
Biochemical and Physiological Effects
NPS-2143 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 can inhibit the proliferation of cancer cells by modulating calcium signaling pathways. Additionally, NPS-2143 has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells such as macrophages and T cells. In vivo studies have also shown that NPS-2143 can modulate bone metabolism by inhibiting osteoclast differentiation and bone resorption.
実験室実験の利点と制限
One advantage of using NPS-2143 in lab experiments is its ability to selectively inhibit the activity of the CaSR. This allows researchers to study the specific physiological processes that are regulated by the CaSR without affecting other calcium channels. However, one limitation of using NPS-2143 is its potential off-target effects, as it has been shown to inhibit the activity of other G protein-coupled receptors.
将来の方向性
There are several future directions for the study of NPS-2143. One potential application is in the treatment of osteoporosis, as NPS-2143 has been shown to inhibit bone resorption in animal models. Additionally, NPS-2143 may have potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine the efficacy and safety of NPS-2143 in these applications.
合成法
The synthesis of NPS-2143 involves the reaction of piperidine-1-carboxylic acid with 2-nitrobenzaldehyde to form 2-(1-piperidinyl)benzaldehyde. This compound is then reacted with methanesulfonyl chloride to form N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide(2-(piperidin-1-yl)phenyl)methanesulfonamide. The final product is obtained through purification by recrystallization.
科学的研究の応用
NPS-2143 has been extensively studied for its role in the regulation of calcium channels. Calcium channels are integral membrane proteins that play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. NPS-2143 has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that regulates calcium homeostasis.
特性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDYRCRUOGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)





cyanamide](/img/structure/B5865161.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
